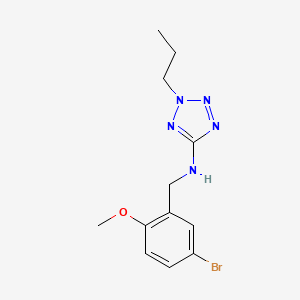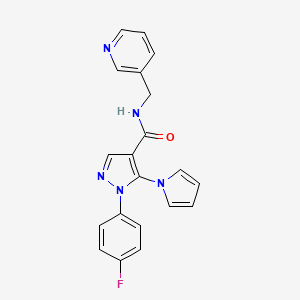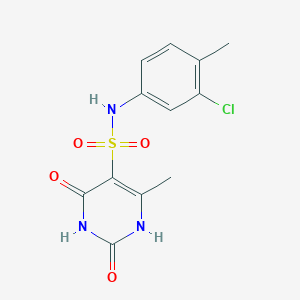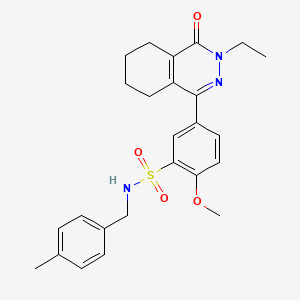![molecular formula C20H14F2O4 B11303848 2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11303848.png)
2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a pyranochromene core with difluorophenyl and dimethyl substituents, contributes to its distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the following steps:
Starting Materials: The synthesis begins with phloroglucinol and 2,4-difluorobenzaldehyde as the primary starting materials.
Formation of Intermediate: Phloroglucinol undergoes a condensation reaction with 2,4-difluorobenzaldehyde in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization using a suitable catalyst, such as p-toluenesulfonic acid, to form the pyranochromene core.
Methylation: The final step involves the methylation of the pyranochromene core using methyl iodide in the presence of a base, such as sodium hydride, to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced form.
Substitution: The difluorophenyl group allows for nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyranochromene derivatives.
Substitution: Amino or thiol-substituted pyranochromene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with cellular targets, leading to various biological effects:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-Methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
2-(2,4-Difluorophenyl)-5,10-dimethyl-2H,3H,4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its difluorophenyl group, which enhances its chemical stability and biological activity. The presence of fluorine atoms increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C20H14F2O4 |
|---|---|
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C20H14F2O4/c1-9-5-16-19(10(2)6-17(24)25-16)20-18(9)14(23)8-15(26-20)12-4-3-11(21)7-13(12)22/h3-7,15H,8H2,1-2H3 |
InChI-Schlüssel |
TVYWTLKCWSSEPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11303769.png)

![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11303776.png)

![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B11303797.png)

![N-[4-(acetylamino)phenyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303813.png)
![5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11303821.png)

![N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11303837.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11303840.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303852.png)

![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11303863.png)
